molecular formula C16H18N2O2S B2587601 Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 24237-34-1

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2587601
CAS No.: 24237-34-1
M. Wt: 302.39
InChI Key: QKWWVWMPMBDFBM-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core, a benzyl substituent at position 6, and a methyl ester at position 2. Structurally, it combines a bicyclic system (pyridine fused with thiophene) and functional groups that enhance its interactions with biological targets. Its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of 316.42 g/mol . The benzyl group contributes to lipophilicity, while the methyl ester enhances metabolic stability compared to ethyl esters .

Properties

IUPAC Name

methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWVWMPMBDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyl-substituted thieno[2,3-c]pyridine derivative with methylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the potential of methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as an antimicrobial agent. Research indicates that this compound exhibits activity against a range of bacteria and fungi. For instance, its derivatives have shown promising results in inhibiting the growth of resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This makes it a valuable candidate for developing new anticancer drugs .

Catalysis

Catalytic Applications
this compound has been utilized as a ligand in various catalytic reactions. Notably, it has been incorporated into palladium complexes that facilitate Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis and have broad applications in pharmaceuticals and agrochemicals .

Synthesis of Metal Complexes
The synthesis of metal complexes using this compound has been explored extensively. For example, complexes with manganese and copper have shown catalytic activity in oxidation reactions. The unique structure of this compound allows for effective coordination with metal ions, enhancing the efficiency of catalytic processes .

Material Science

Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing polymers with specific properties. Its functional groups allow for modification and incorporation into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for applications such as coatings and composites .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsEffective against resistant bacteria; induces cancer cell apoptosis
CatalysisLigand in palladium complexesFacilitates Suzuki-Miyaura reactions; enhances oxidation reactions
Material ScienceBuilding block for polymersImproves thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at positions 3 (ester/carbonitrile/hydrazide) and 6 (methyl/benzyl/benzoyl/isopropyl). Below is a detailed comparison of key derivatives:

Structural and Physicochemical Comparisons

Compound Name Substituent (Position 6) Substituent (Position 3) Molecular Weight (g/mol) logP PSA (Ų) Key Features
Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Methyl ester 316.42 ~3.2* 55.56 High lipophilicity; anti-inflammatory activity (Tinoridine analog)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl Ethyl ester 240.09 2.484 55.56 Oral availability; Adenosine A1 receptor binding
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzoyl Ethyl ester 330.40 ~3.5* 83.7 Enhanced hydrogen bonding; potential CNS activity
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile Benzyl Carbonitrile 283.38 ~2.8* 65.2 Improved metabolic stability; A1 adenosine receptor allosteric modulator
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Isopropyl Methyl ester 282.37 ~2.9* 55.56 Bulkier substituent; altered receptor selectivity

*Estimated based on structural analogs. PSA: Polar Surface Area.

Pharmacological and Receptor Binding Profiles

  • Methyl 6-benzyl derivative: Exhibits anti-inflammatory properties as Tinoridine, a nonsteroidal anti-inflammatory drug (NSAID) . The benzyl group enhances hydrophobic interactions with cyclooxygenase (COX) enzymes.
  • Ethyl 6-methyl derivative (EAMT): Binds to the Adenosine A1 receptor with a total binding free energy (ΔG) of −114.56 kcal/mol, stabilizing protein conformation during molecular dynamics simulations .
  • 3-Carbonitrile derivative: Acts as an allosteric modulator of A1 adenosine receptors, with the carbonitrile group reducing metabolic degradation compared to esters .

ADMET and Drug-Likeness

  • EAMT (Ethyl 6-methyl): Complies with Lipinski’s rule (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting good oral bioavailability .
  • Methyl 6-benzyl analog: Higher molecular weight (~316 g/mol) and logP (~3.2) may reduce solubility but improve membrane permeability.
  • 3-Carbonitrile derivative : Lower molecular weight (283 g/mol) and moderate logP (~2.8) balance solubility and absorption .

Biological Activity

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 24237-34-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : 24237-34-1

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from damage caused by neurotoxic agents, possibly through anti-inflammatory mechanisms.

Therapeutic Potentials

The diverse biological activities suggest potential therapeutic applications in several areas:

  • Infectious Diseases : Due to its antimicrobial properties, it could be developed as a treatment for bacterial infections.
  • Neurodegenerative Disorders : Its neuroprotective effects may provide avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of tetrahydrothieno[2,3-c]pyridine compounds. Methyl 2-amino-6-benzyl demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotection : In a recent animal model study focused on neurodegeneration, the administration of methyl 2-amino-6-benzyl resulted in reduced neuronal apoptosis and improved cognitive function in subjects exposed to neurotoxic agents .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantFree radical scavenging
NeuroprotectiveReduced apoptosis in neurons

Q & A

Basic: What safety protocols are critical when handling Methyl 2-amino-6-benzyl derivatives during synthesis?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335 hazard code) .
  • First Aid : In case of exposure, immediately rinse affected areas with water and consult a physician, providing the Safety Data Sheet (SDS) for reference .
  • Storage : Store in a cool, dry place away from ignition sources (P210 precaution) .

Basic: How is the crystal structure of thieno[2,3-c]pyridine derivatives validated experimentally?

Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (as used for the ethyl analog in ) resolves bond lengths, angles, and torsion angles. For example, the thiophene ring in similar compounds shows planarity deviations <1°, critical for understanding electronic properties .
  • Comparative Analysis : Overlay experimental data with computational models (e.g., DFT) to validate stereoelectronic effects .

Advanced: What synthetic strategies improve the yield of Methyl 2-amino-6-benzyl derivatives?

Answer:

  • Catalyst Optimization : Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions, as demonstrated in the synthesis of ethyl analogs (e.g., 6-Boc-protected intermediates in ) .
  • Solvent Selection : Methanol with concentrated HCl (1:3 v/v) facilitates deprotection steps, achieving >85% yield in related compounds .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize decomposition .

Advanced: How can contradictions in reported pharmacological activities of thieno[2,3-c]pyridines be resolved?

Answer:

  • Assay Standardization : Compare IC50 values across studies using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structural-Activity Relationships (SAR) : Modify the benzyl group (e.g., halogen substitution) to isolate bioactivity drivers, as seen in analogs like 6-chloropyridine derivatives .
  • Meta-Analysis : Reconcile conflicting data by evaluating solvent effects (e.g., DMSO vs. aqueous buffers) on compound stability .

Basic: Which analytical techniques confirm the purity and identity of Methyl 2-amino-6-benzyl derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., methyl ester at δ ~3.7 ppm and benzyl protons at δ ~7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 317.42 for the ethyl analog) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

Advanced: How do substituents on the benzyl group influence the compound’s bioactivity?

Answer:

  • Electron-Withdrawing Groups : Chlorine or nitro substituents enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce activity by hindering access to hydrophobic binding pockets .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling to introduce diverse substituents, followed by in vitro screening .

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